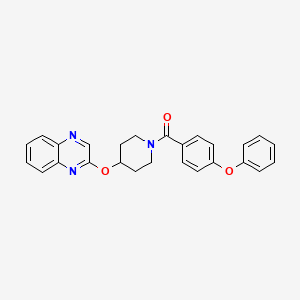

(4-Phenoxyphenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Phenoxyphenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone, also known as PQPM, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. The compound is a piperidine derivative that has been shown to have a variety of biological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. In

Scientific Research Applications

Antileukemic Activity

(E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: , synthesized from commercially available 2-nitroaniline, demonstrates remarkable cytotoxic potential against various human leukemia cell lines, including MV4-11, K562, MOLM14, and Jurkat cells . Its antileukemic activity makes it a promising candidate for further investigation in cancer therapy.

Antipsychotic Agents

The pyrrolo[1,2-a]quinoxaline moiety has been explored as a scaffold for antipsychotic agents . Researchers have designed and synthesized pyrrolo[1,2-a]quinoxaline derivatives with potential antipsychotic properties.

Antiviral Agents

Quinoxaline-based compounds have shown promise as antiviral agents . While specific derivatives need further exploration, their potential in combating viral infections warrants attention.

Adenosine Receptor Modulators

Some pyrrolo[1,2-a]quinoxaline derivatives have been investigated as adenosine receptor modulators . These compounds may play a role in modulating adenosine signaling pathways.

Antituberculosis Agents

Quinoxaline derivatives have been studied for their potential as antituberculosis agents . Their activity against Mycobacterium tuberculosis makes them relevant in the fight against this infectious disease.

Alpha-Glucosidase and Alpha-Amylase Inhibition

While not directly related to the mentioned compound, other quinoxaline derivatives have demonstrated inhibitory activity against alpha-glucosidase and alpha-amylase enzymes . These enzymes are involved in carbohydrate metabolism and are potential targets for diabetes management.

Mechanism of Action

Target of Action

The compound “(4-Phenoxyphenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone” is a complex molecule that likely interacts with multiple targets. The quinoxaline moiety in the compound has been associated with a wide range of pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects . The piperidine moiety is known to interact with resistant strains of Plasmodium falciparum .

Mode of Action

The quinoxaline moiety is known to interact with various targets, receptors, or microorganisms . The piperidine moiety has been shown to inhibit the growth of Plasmodium falciparum .

Biochemical Pathways

The compound may affect multiple biochemical pathways due to its complex structure. Quinoxaline derivatives have been shown to interact with various biochemical pathways, including those involved in cancer, microbial infections, and inflammation . The piperidine moiety may affect pathways related to the life cycle of Plasmodium falciparum .

Result of Action

The compound’s action results in the inhibition of the growth of Plasmodium falciparum . It may also have anti-cancer, anti-microbial, and anti-inflammatory effects due to the presence of the quinoxaline moiety .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s fluorescence properties can be affected by the solvent environment . Additionally, the compound’s anti-malarial activity may be influenced by the specific strain of Plasmodium falciparum and its resistance mechanisms .

properties

IUPAC Name |

(4-phenoxyphenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3/c30-26(19-10-12-21(13-11-19)31-20-6-2-1-3-7-20)29-16-14-22(15-17-29)32-25-18-27-23-8-4-5-9-24(23)28-25/h1-13,18,22H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUHRUUDJQGMQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Phenoxyphenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3012196.png)

![N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B3012199.png)

![7-Fluoro-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3012200.png)

![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)

![(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3012203.png)

![2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide](/img/structure/B3012204.png)

![N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B3012216.png)